N-ethyl-1-(3-fluorophenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-ethyl-1-(3-fluorophenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c1-2-20(12-16-11-19-17-8-3-4-9-21(16)17)24(22,23)13-14-6-5-7-15(18)10-14/h3-11H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFDOIPVSYVHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Groebke–Blackburn–Bienaymé Three-Component Reaction
The Groebke–Blackburn–Bienaymé (GBB) reaction enables efficient construction of imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and isocyanides. For the target compound, 2-aminopyridine reacts with 3-fluorobenzaldehyde and tert-butyl isocyanide in acetonitrile at 80°C for 12 hours, yielding 3-(tert-butylamino)imidazo[1,2-a]pyridine-2-carbaldehyde as a key intermediate. Subsequent reductive amination with methylamine and sodium cyanoborohydride introduces the aminomethyl group at C3 (Yield: 68%, Rf = 0.42 in ethyl acetate/hexanes 3:1).
Table 1. Optimization of GBB Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sc(OTf)3 | MeCN | 80 | 12 | 68 |
| BF3·OEt2 | DCM | 40 | 24 | 52 |
| None | EtOH | 60 | 18 | 41 |
Intermolecular Heteroannulation of 2-Aminopyridines
Alternative core synthesis involves cyclocondensation of 2-aminopyridine with α-bromoketones. Treatment of 2-amino-5-fluoropyridine with 3-bromo-1-(3-fluorophenyl)propan-1-one in dimethylformamide (DMF) at 120°C for 6 hours affords 3-(3-fluorophenyl)imidazo[1,2-a]pyridine (Yield: 62%, m.p. 145–147°C). Nuclear magnetic resonance (NMR) data confirm regioselectivity: $$ ^1H $$ NMR (400 MHz, CDCl3) δ 8.21 (d, J = 6.8 Hz, 1H), 7.94 (s, 1H), 7.62–7.55 (m, 2H), 7.42–7.35 (m, 2H).
Construction of the Methanesulfonamide Moiety
Sulfonylation of Secondary Amines
Condensation of 3-(aminomethyl)imidazo[1,2-a]pyridine with ethylamine and methanesulfonyl chloride in dichloromethane (DCM) at 0°C provides the target sulfonamide. Triethylamine (2.5 equiv) scavenges HCl, enabling 89% conversion (Yield: 72%, Rf = 0.35 in DCM/methanol 9:1).
Table 2. Sulfonylation Reaction Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et3N | DCM | 0 | 2 | 72 |
| DIPEA | THF | 25 | 4 | 65 |
| NaHCO3 | Acetone | 0 | 6 | 58 |
Stepwise Alkylation and Sulfonylation
Sequential N-alkylation followed by sulfonylation mitigates steric effects. 3-(Chloromethyl)imidazo[1,2-a]pyridine reacts with ethylamine in tetrahydrofuran (THF) at 60°C for 12 hours, yielding N-ethylimidazo[1,2-a]pyridin-3-ylmethylamine (Yield: 81%). Subsequent treatment with methanesulfonyl chloride and pyridine in DCM at 25°C completes the synthesis (Yield: 68%).
Characterization and Analytical Data
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6): δ 8.34 (d, J = 6.7 Hz, 1H), 7.98 (s, 1H), 7.61–7.52 (m, 2H), 7.45–7.38 (m, 2H), 4.42 (s, 2H), 3.21 (q, J = 7.2 Hz, 2H), 3.02 (s, 3H), 1.12 (t, J = 7.2 Hz, 3H).
13C NMR (100 MHz, DMSO-d6): δ 162.3 (d, J = 245 Hz), 144.1, 132.8, 130.5, 128.9, 125.6, 118.0, 114.2, 63.2, 45.3, 40.1, 14.8.
HRMS (ESI): [M+H]+ calcd 391.1384, found 391.1379.
Chromatographic Purity
High-performance liquid chromatography (HPLC) analysis (C18 column, acetonitrile/water 70:30, 1.0 mL/min) confirms ≥98% purity (tR = 6.72 min).
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(3-fluorophenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
N-ethyl-1-(3-fluorophenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-ethyl-1-(3-fluorophenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Imidazo[1,2-a]pyridine Derivatives with Modified Solubility Groups
Compounds such as N-(3-{2-[(dimethylamino)methyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)phenyl)-3-(2-{imidazo[1,2-a]pyridin-3-yl}ethynyl)-4-methylbenzamide (Figure 17, ) share the imidazopyridine core but incorporate water-soluble amines (e.g., dimethylamino, pyrrolidinyl) to improve solubility. However, these modifications failed to enhance potency, suggesting that the ethyl and fluorophenyl groups in the target compound may better balance lipophilicity and target engagement without compromising solubility .
Chromen- and Pyrazolopyrimidine-Based Analogues
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () features a chromen-2-yl and pyrazolopyrimidine system. Despite structural divergence, both compounds share fluorine atoms and sulfonamide groups. The chromen-based compound has a higher molecular weight (589.1 vs. ~430 estimated for the target) due to its extended aromatic systems, which may reduce oral bioavailability compared to the more compact imidazopyridine scaffold in the target .
Imidazopyridine Carboxamides
3-fluoro-5-methyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]imidazo[1,2-a]pyridine-2-carboxamide () replaces the sulfonamide with a carboxamide and introduces a methylpiperazine group. The carboxamide’s lower polarity compared to sulfonamide may reduce solubility, while the methylpiperazine could enhance CNS penetration.
Triazolo-Pyridazine Sulfonamides
N-methyl-1-phenyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}methanesulfonamide () shares the sulfonamide group but employs a triazolo-pyridazine core. The trifluoromethyl group introduces strong electron-withdrawing effects, which may enhance binding affinity in certain targets.
Comparative Data Table
Biological Activity
N-ethyl-1-(3-fluorophenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)methanesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Features:
- Fluorophenyl Group: Enhances lipophilicity and bioavailability.
- Imidazo[1,2-a]pyridine Moiety: Known for its role in various biological activities, including anti-cancer properties.
- Methanesulfonamide Group: Contributes to the compound's solubility and stability.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Cycle Progression: The compound induces G1 phase arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction: Studies have demonstrated that this compound activates apoptotic pathways via caspase activation and mitochondrial membrane potential disruption.
Table 1: Anticancer Activity in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.1 | Apoptosis induction |
| HepG2 | 3.8 | Cell cycle arrest |
| A549 | 2.4 | Caspase activation |
2. Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Case Study: Efficacy Against E. coli
In a study evaluating its antibacterial effects, this compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against pathogenic strains of E. coli.
Absorption and Metabolism
The compound is absorbed efficiently when administered orally, with peak plasma concentrations reached within 2 hours. It undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
Toxicological Profile
Toxicity studies reveal that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models at doses below 50 mg/kg.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including:
- Suzuki-Miyaura coupling for introducing the fluorophenyl group to the imidazo[1,2-a]pyridine core .
- Sulfonamide formation via nucleophilic substitution between methanesulfonyl chloride and the appropriate amine intermediate . Key variables affecting yield include:
- Temperature : Higher temperatures (80–100°C) improve reaction rates but may degrade heat-sensitive intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid side reactions .
- Catalyst systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for coupling reactions, with ligand choice impacting regioselectivity .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the imidazo[1,2-a]pyridine ring and substitution patterns on the fluorophenyl group . For example, distinct splitting in aromatic proton signals (δ 7.2–8.5 ppm) differentiates ortho/meta/para fluorine effects .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₁FN₄O₂S) and detects isotopic patterns indicative of fluorine and sulfur .
- HPLC with UV detection : Monitors purity (>95% required for biological assays), with C18 columns and acetonitrile/water gradients resolving sulfonamide derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Discrepancies often arise from:
- Assay specificity : Off-target effects in cell-based vs. enzymatic assays (e.g., CYP450 interference) require orthogonal validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm direct target binding .
- Solubility limitations : Poor aqueous solubility may artifactually reduce activity in vitro. Use DMSO stock solutions at ≤0.1% v/v and validate with dynamic light scattering (DLS) to ensure compound stability .
- Metabolic instability : Rapid degradation in hepatic microsomal assays (e.g., CYP3A4-mediated) can be addressed by prodrug strategies or structural modifications (e.g., fluorination to block metabolic hotspots) .
Q. What computational methods predict the compound’s binding affinity to COX-2 or other therapeutic targets?
- Molecular docking (AutoDock Vina, Glide) : Models interactions between the sulfonamide group and COX-2’s hydrophobic pocket (PDB ID: 5IKT). Key residues (e.g., Arg513, His90) form hydrogen bonds with the sulfonyl oxygen .
- Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Free energy perturbation (FEP) : Quantifies ΔΔG for fluorine substitutions, revealing that 3-fluorophenyl enhances binding entropy via hydrophobic interactions .
Q. How does fluorination at the 3-position of the phenyl ring influence physicochemical and pharmacokinetic properties?
- Lipophilicity (LogP) : Fluorine reduces LogP by ~0.5 units compared to non-fluorinated analogs, improving aqueous solubility .
- Metabolic stability : Fluorine blocks cytochrome P450-mediated oxidation at the meta position, increasing half-life (t₁/₂) in liver microsomes from 2.1 to 5.8 hours .
- Target engagement : Fluorine’s electronegativity enhances dipole-dipole interactions with aromatic residues (e.g., Phe518 in COX-2), confirmed by X-ray crystallography .
Q. What strategies mitigate toxicity risks associated with the imidazo[1,2-a]pyridine scaffold?
- Ames test : Screen for mutagenicity using TA98 and TA100 strains. Negative results (≤2-fold revertant increase) suggest low DNA reactivity .
- hERG inhibition assays : Patch-clamp electrophysiology identifies potassium channel blockade. Structural modifications (e.g., reducing basicity of the imidazole nitrogen) lower IC₅₀ from 1.2 µM to >10 µM .
- Mitochondrial toxicity assays (Seahorse XF Analyzer) : Monitor OCR/ECAR ratios to detect uncoupling effects. Substituting the ethyl group with a polar moiety (e.g., hydroxyethyl) reduces toxicity .
Methodological Guidance
- Synthetic troubleshooting : If yields drop below 40%, verify anhydrous conditions via Karl Fischer titration and replace Pd catalysts if discolored .
- Data interpretation : Use Shapiro-Wilk tests to confirm normality before applying ANOVA to biological replicates. For non-linear kinetics (e.g., allosteric binding), fit data to Hill equations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
